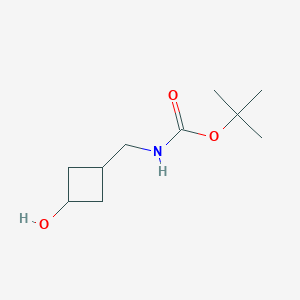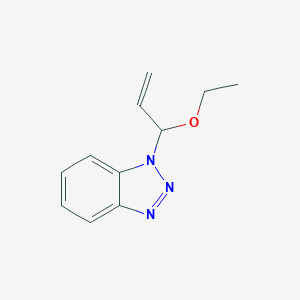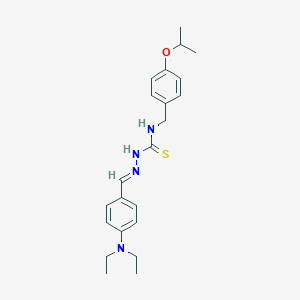
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)-, also known as DEDTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins in the target organism. For example, in cancer cells, Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has been found to exhibit various biochemical and physiological effects. In cancer cells, Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has been found to induce cell cycle arrest and apoptosis. In viruses, Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has been found to inhibit viral replication. In plants, Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has been found to promote growth and increase yield. In animals, Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has been found to exhibit low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has several advantages for lab experiments. It is easy to synthesize, has a high yield, and exhibits low toxicity. However, it also has some limitations. Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- is not water-soluble, which makes it difficult to use in aqueous solutions. Additionally, Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has a short half-life, which limits its stability in biological systems.
Zukünftige Richtungen
There are several future directions for research on Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)-. One area of interest is the development of Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)--based drugs for cancer treatment. Another area of interest is the use of Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- as a plant growth regulator to increase crop yield. Additionally, research on the environmental applications of Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)-, such as heavy metal removal from wastewater, is also a promising area of future research.
Synthesemethoden
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- can be synthesized via a simple one-pot reaction between 4-diethylaminobenzaldehyde and 4-(1-methylethoxy)benzyl isothiocyanate in the presence of hydrazine hydrate. The reaction yields a yellow crystalline product with a high yield of 85-90%.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has been found to exhibit anticancer, antiviral, and antifungal activities. In agriculture, Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has been used as a plant growth regulator and as a pesticide. In environmental science, Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has been used as a chelating agent for heavy metal removal from wastewater.
Eigenschaften
CAS-Nummer |
186453-62-3 |
|---|---|
Molekularformel |
C22H30N4OS |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-[(4-propan-2-yloxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C22H30N4OS/c1-5-26(6-2)20-11-7-19(8-12-20)16-24-25-22(28)23-15-18-9-13-21(14-10-18)27-17(3)4/h7-14,16-17H,5-6,15H2,1-4H3,(H2,23,25,28)/b24-16+ |
InChI-Schlüssel |
OHNSHDFNXDFXTJ-LFVJCYFKSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)NCC2=CC=C(C=C2)OC(C)C |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC=C(C=C2)OC(C)C |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC=C(C=C2)OC(C)C |
Synonyme |
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-( 1-methylethoxy)phenyl)methyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







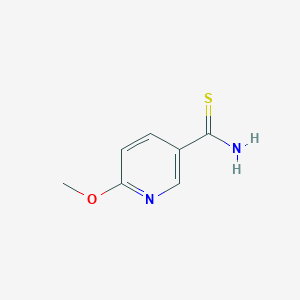
![3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66414.png)
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B66415.png)
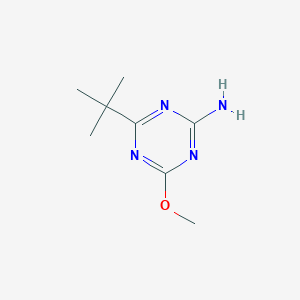


![[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B66425.png)
